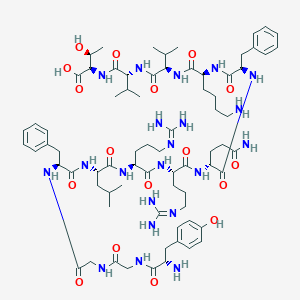

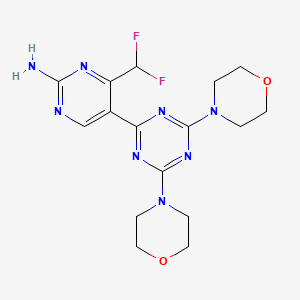

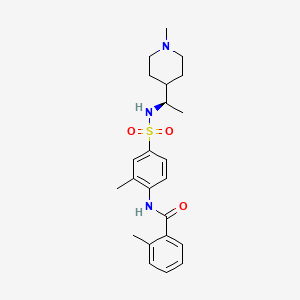

![molecular formula C16H19N3O4S B15073309 (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid CAS No. 33993-48-5](/img/structure/B15073309.png)

(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-(+)-Ampicillin is a semi-synthetic derivative of penicillin that belongs to the aminopenicillin class of antibiotics. It is widely used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . This compound is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-(+)-Ampicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with D-phenylglycine chloride hydrochloride under alkaline conditions . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of L-(+)-Ampicillin involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis to convert it into L-(+)-Ampicillin. The fermentation process uses Penicillium chrysogenum or other suitable microorganisms to produce the precursor compound . The subsequent chemical synthesis is optimized for high efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

L-(+)-Ampicillin undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, L-(+)-Ampicillin can hydrolyze to form penicilloic acid.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides and reduction to form sulfides.

Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of L-(+)-Ampicillin.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride are commonly employed.

Major Products Formed

Penicilloic Acid: Formed through hydrolysis.

Sulfoxides and Sulfides: Formed through oxidation and reduction reactions, respectively.

Aplicaciones Científicas De Investigación

L-(+)-Ampicillin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with various reagents.

Biology: Employed in studies involving bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Extensively used in clinical research to evaluate its efficacy against different bacterial strains and to develop new formulations.

Industry: Utilized in the production of veterinary medicines and as a standard in quality control processes.

Mecanismo De Acción

L-(+)-Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the weakening of the cell wall and ultimately causes cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Comparación Con Compuestos Similares

Similar Compounds

Amoxicillin: Another aminopenicillin with a similar spectrum of activity but better oral absorption.

Penicillin G: Effective mainly against gram-positive bacteria and less stable in acidic conditions.

Cefalexin: A first-generation cephalosporin with a similar mechanism of action but a broader spectrum of activity.

Uniqueness

L-(+)-Ampicillin is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also more stable in acidic conditions compared to Penicillin G, making it suitable for oral administration .

Propiedades

Número CAS |

33993-48-5 |

|---|---|

Fórmula molecular |

C16H19N3O4S |

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1 |

Clave InChI |

AVKUERGKIZMTKX-UWFZAAFLSA-N |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)

![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)

![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)

![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)